SIB 1893

Übersicht

Beschreibung

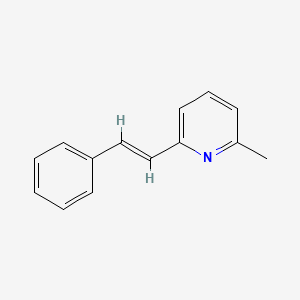

SIB 1893 is an organic compound with the molecular formula C14H13N. It is a derivative of pyridine, featuring a methyl group at the second position and a phenylethenyl group at the sixth position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of SIB 1893 typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Suzuki-Miyaura coupling reaction is scalable and can be adapted for large-scale synthesis. The choice of reagents and optimization of reaction conditions are crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions: SIB 1893 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The phenylethenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Neuropharmacological Applications

SIB-1893 has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative disorders. Research has demonstrated that SIB-1893 can significantly reduce neuronal toxicity induced by glutamate and NMDA receptor activation.

Neuroprotective Effects

A study conducted on cultured rat cortical neurons showed that SIB-1893 effectively abolished inositol phosphate accumulation induced by specific mGluR5 agonists, indicating its role in inhibiting excitotoxicity associated with neurodegenerative diseases . The compound was found to provide significant protection against NMDA-induced neurotoxicity at concentrations ranging from 20 to 200 μM, highlighting its therapeutic potential in conditions characterized by excessive glutamate signaling, such as Alzheimer's disease and amyotrophic lateral sclerosis .

Table 1: Neuroprotective Effects of SIB-1893

| Concentration (μM) | Effect on NMDA-Induced Toxicity |

|---|---|

| 20 | Significant reduction |

| 200 | Complete protection |

Anticonvulsant Properties

SIB-1893 has been explored for its anticonvulsant effects in combination with conventional antiepileptic drugs. Studies indicate that while SIB-1893 alone did not significantly affect seizure thresholds in animal models, its combination with other antiepileptic medications did not lead to motor impairment, suggesting a favorable safety profile .

Combination Therapy

In experiments with amygdala-kindled rats, SIB-1893 was administered alongside oxcarbazepine, resulting in a notable reduction in seizure duration and afterdischarge . This suggests that SIB-1893 may enhance the efficacy of existing antiepileptic treatments without exacerbating side effects.

Table 2: Effects of SIB-1893 on Seizure Activity

| Treatment Combination | Seizure Duration Reduction (%) |

|---|---|

| SIB-1893 + Oxcarbazepine | Significant |

| SIB-1893 Alone | Not significant |

Thermoregulatory Effects

Research has also highlighted the hypothermic effects of SIB-1893. In studies involving adult male Wistar rats, administration of SIB-1893 resulted in a significant decrease in body temperature, demonstrating its potential impact on thermoregulation .

Research Insights and Future Directions

The diverse applications of SIB-1893 underline its significance as a research tool and potential therapeutic agent. Ongoing studies are expected to further elucidate its mechanisms of action and explore additional therapeutic uses, particularly in neuropharmacology.

Case Studies

Several case studies have documented the effects of SIB-1893 in various experimental settings:

- Neurodegeneration Models : In models of neuronal injury, SIB-1893 demonstrated protective effects against excitotoxic damage.

- Seizure Models : The compound's ability to enhance the efficacy of conventional antiepileptic drugs points toward its utility in managing epilepsy.

Wirkmechanismus

The mechanism of action of SIB 1893 involves its interaction with specific molecular targets. It acts as a selective antagonist for the metabotropic glutamate receptor subtype mGluR5. By binding to this receptor, it inhibits the receptor’s activity, leading to downstream effects on neurotransmitter release and neuronal excitability . This interaction is crucial for its neuroprotective and potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

2-Methyl-6-(phenylethynyl)pyridine: Another derivative of pyridine with similar structural features but differing in the nature of the substituent at the sixth position.

2-Methyl-5-(phenylethenyl)pyridine: A positional isomer with the phenylethenyl group at the fifth position.

2-Methyl-6-(phenylmethyl)pyridine: A compound with a phenylmethyl group instead of a phenylethenyl group.

Uniqueness: SIB 1893 is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively antagonize the mGluR5 receptor sets it apart from other similar compounds, making it a valuable tool in neuropharmacological research .

Biologische Aktivität

SIB 1893, a compound with the chemical name 2-Methyl-6-(2-phenylethenyl)pyridine, is primarily recognized as a selective non-competitive antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound exhibits a high selectivity for mGluR5 with an IC50 value of approximately 0.3 μM, indicating its potency in inhibiting this receptor subtype. In contrast, it shows significantly lower affinity for other metabotropic glutamate receptors such as mGlu1b, mGlu2, mGlu6, mGlu7, and mGlu8 (IC50 > 100 μM) .

In addition to its antagonistic properties at mGluR5, this compound functions as a positive allosteric modulator at mGluR4 receptors. This dual activity suggests potential therapeutic applications in various neurological conditions .

Anticonvulsant Activity

Research has demonstrated that this compound influences seizure activity in animal models. Notably:

- Dose-Dependent Effects : At lower doses (0.25–10 mg/kg), this compound did not significantly affect seizure thresholds induced by pentetrazole or maximal electroshock. However, at higher doses (40 mg/kg), it exhibited anticonvulsant properties by increasing the electroconvulsive threshold in mice .

- Interaction with Antiepileptic Drugs : The compound was shown to enhance the protective effects of valproate against maximal electroshock-induced seizures without leading to motor impairment or significant long-term memory disturbances .

Neuroprotective Properties

This compound has been implicated in reducing neuronal toxicity associated with NMDA receptor activation. Studies indicate that it can mitigate glutamate-mediated neurotoxicity, reflecting its potential role in neuroprotection .

Case Studies and Research Findings

A selection of studies highlights the biological activity and therapeutic potential of this compound:

Eigenschaften

IUPAC Name |

2-methyl-6-[(E)-2-phenylethenyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N/c1-12-6-5-9-14(15-12)11-10-13-7-3-2-4-8-13/h2-11H,1H3/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SISOFUCTXZKSOQ-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=CC=C1)/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017353 | |

| Record name | [E]-2-Methyl-6-[2-phenylethenyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7370-21-0, 6266-99-5 | |

| Record name | SIB 1893 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007370210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002607995 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36665 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [E]-2-Methyl-6-[2-phenylethenyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SIB 1893 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SIB-1893 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X2F5X24UK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.